Product packaging for 4-[3-(Triethoxysilyl)propoxy]aniline(Cat. No.:CAS No. 61726-49-6)

4-[3-(Triethoxysilyl)propoxy]aniline

Cat. No.: B14568238
CAS No.: 61726-49-6
M. Wt: 313.46 g/mol
InChI Key: BWCUFMFLILKOMD-UHFFFAOYSA-N
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Description

Significance of Organosilane Precursors in Material Science

Organosilane precursors are fundamental building blocks in material science due to their dual-functional nature. sigmaaldrich.com A single molecule contains both a hydrolyzable alkoxy group (such as ethoxy or methoxy) and a non-hydrolyzable organic functional group. chemicalbook.com The alkoxy groups can react with water (hydrolysis) to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surfaces of inorganic materials like glass, metals, and silica (B1680970), forming stable covalent Si-O-substrate bonds. sigmaaldrich.com They can also condense with other silanol groups to form a durable, cross-linked siloxane network (Si-O-Si). lanyachem.com

This ability to form a chemical bridge between dissimilar materials makes organosilanes exceptional coupling agents and adhesion promoters. lanyachem.comnih.gov They are indispensable for improving the interfacial compatibility and bonding between inorganic fillers or reinforcements (e.g., fiberglass, silica nanoparticles) and organic polymer matrices in composites. sigmaaldrich.com This enhancement leads to materials with superior mechanical strength, durability, and resistance to environmental factors like moisture. smolecule.com Furthermore, organosilanes are widely used for surface modification, altering the surface properties of substrates to control wettability, improve dispersion of nanoparticles, and create protective coatings with enhanced corrosion resistance and durability. lanyachem.com

Role of Aniline (B41778) Functionality in Chemical Systems

The aniline functional group, an amino group attached to a benzene (B151609) ring, is a cornerstone of organic and polymer chemistry. Its most notable role is as the monomer for polyaniline (PANI), one of the most studied conducting polymers. Polyaniline is valued for its unique combination of properties, including tunable electrical conductivity, redox activity, and environmental stability. This makes it suitable for a wide array of applications, such as in rechargeable batteries, electromagnetic shielding, chemical sensors, and anti-corrosion coatings.

The presence of the aniline group provides a site for oxidative polymerization, allowing for the growth of polymer chains with specific electronic properties. The reactivity of the aniline unit can be tailored by modifying its structure, which in turn influences the characteristics of the resulting polymer, including its solubility and processability. The nitrogen atom's lone pair of electrons makes the aniline group reactive and capable of participating in hydrogen bonding, which can influence the self-assembly and morphology of molecular structures. When incorporated into other chemical systems, the aniline moiety can impart these valuable electronic, electrochemical, and reactive characteristics.

Positioning of 4-[3-(Triethoxysilyl)propoxy]aniline within Functional Silane (B1218182) Chemistry

This compound is a prime example of a bifunctional organosilane that strategically integrates the key attributes of both its constituent parts. It is composed of a terminal aniline group linked via a propoxy spacer to a triethoxysilyl group. This molecular architecture positions it as a versatile molecular linker designed to interface organic and inorganic materials.

The triethoxysilyl group serves as the inorganic-reactive anchor. Through hydrolysis and condensation reactions, this end of the molecule can form strong, covalent bonds with inorganic surfaces or cross-link to form a robust siloxane network. This functionality is essential for its role as a surface modifier and adhesion promoter.

The aniline group at the opposite end provides the organic functionality. This moiety can act as a monomer for in-situ polymerization, forming a polyaniline-like conductive layer on a substrate's surface. This is particularly valuable for creating anti-corrosion coatings where the silane provides adhesion and the aniline provides active corrosion inhibition. Alternatively, the aniline's amino group can serve as a reactive site for further chemical synthesis, allowing for the grafting of other specific functional molecules onto a surface.

Therefore, this compound is positioned within functional silane chemistry as a heterobifunctional coupling agent. It is specifically designed to modify inorganic surfaces, imparting them with the distinct electronic and reactive properties of aniline. This enables the fabrication of advanced hybrid materials, functionalized nanoparticles, and high-performance coatings where strong interfacial adhesion and specific organic functionality are required.

Compound Data

PropertyValue
Compound Name This compound
Molecular Formula C15H27NO4Si
PubChem CID 21569903

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO4Si B14568238 4-[3-(Triethoxysilyl)propoxy]aniline CAS No. 61726-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61726-49-6

Molecular Formula

C15H27NO4Si

Molecular Weight

313.46 g/mol

IUPAC Name

4-(3-triethoxysilylpropoxy)aniline

InChI

InChI=1S/C15H27NO4Si/c1-4-18-21(19-5-2,20-6-3)13-7-12-17-15-10-8-14(16)9-11-15/h8-11H,4-7,12-13,16H2,1-3H3

InChI Key

BWCUFMFLILKOMD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC1=CC=C(C=C1)N)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for 4 3 Triethoxysilyl Propoxy Aniline

Established Synthetic Pathways and Precursors

The synthesis of 4-[3-(Triethoxysilyl)propoxy]aniline is predominantly achieved through etherification, specifically the Williamson ether synthesis. This method is favored for its reliability and versatility in forming the ether linkage.

Etherification and Propoxylation Routes

The most common and well-documented route for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the precursors are 4-aminophenol (B1666318) and 3-chloropropyltriethoxysilane.

The initial step involves the deprotonation of the hydroxyl group of 4-aminophenol to form a more nucleophilic phenoxide ion. This is typically achieved using a strong base. The resulting 4-aminophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 3-chloropropyltriethoxysilane that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of the desired ether linkage and the product, this compound.

A detailed, analogous synthesis for the trimethoxy derivative, 3-(p-aminophenoxy)propyl trimethoxysilane, is described in U.S. Patent 4,645,844. This process can be directly adapted for the synthesis of the triethoxy compound. In this patented method, p-aminophenol is reacted with sodium hydroxide (B78521) in a solvent mixture of dimethylsulfoxide and toluene (B28343). The mixture is heated to remove water via azeotropic distillation, forming the sodium salt of p-aminophenol in situ. Subsequently, 3-chloropropyl trimethoxysilane is added, and the reaction is heated to facilitate the etherification. prepchem.com This established procedure provides a solid foundation for the synthesis of the target triethoxy compound.

Coupling Reactions for Aniline (B41778) Introduction

While the primary pathway involves the direct use of 4-aminophenol, alternative strategies could, in principle, involve the introduction of the aniline group at a later stage of the synthesis. However, for this specific molecule, the Williamson ether synthesis starting from 4-aminophenol is the most direct and efficient method. Other coupling reactions are generally more complex and less atom-economical for this target.

Catalysis in Synthesis of the Compound

In the context of the Williamson ether synthesis for this compound, the reaction is typically base-mediated rather than catalytically driven in the traditional sense. The base, such as sodium hydroxide or potassium hydroxide, is a stoichiometric reagent required to deprotonate the 4-aminophenol.

However, phase-transfer catalysts can be employed to enhance the reaction rate and yield, particularly when dealing with reactants in different phases. While not explicitly detailed in the analogous patented synthesis, the use of catalysts like tetrabutylammonium bromide could potentially facilitate the reaction between the aqueous phenoxide and the organic silane (B1218182) precursor.

Reaction Condition Optimization for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

Based on the analogous synthesis of the trimethoxy derivative, a mixture of dimethylsulfoxide (DMSO) and toluene is an effective solvent system. Toluene allows for the azeotropic removal of water, which is critical for driving the formation of the phenoxide to completion. DMSO is a polar aprotic solvent that can help to solvate the phenoxide and facilitate the nucleophilic substitution.

The reaction temperature is another critical factor. The initial deprotonation and water removal are performed at the boiling point of the toluene-water azeotrope. The subsequent etherification reaction is carried out at an elevated temperature, for instance, in the range of 75-85°C during the addition of the chloropropylsilane, and then at a higher temperature, such as 115°C, for an extended period to ensure the reaction goes to completion. prepchem.com

The reaction time is also a key variable. In the analogous synthesis, the etherification was allowed to proceed for 16 hours after the addition of the chloropropylsilane was complete. prepchem.com Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) can help in determining the optimal reaction time.

ParameterConditionRationale
Precursors 4-Aminophenol, 3-ChloropropyltriethoxysilaneReadily available starting materials for Williamson ether synthesis.
Base Sodium Hydroxide (50% aq. solution)Effective for deprotonating the phenolic hydroxyl group.
Solvent Dimethylsulfoxide (DMSO) and TolueneToluene for azeotropic water removal; DMSO as a polar aprotic solvent to facilitate S\textsubscript{N}2 reaction.
Temperature Boiling point for water removal, then 75-115°C for etherificationEnsures complete formation of the nucleophile and promotes the substitution reaction.
Reaction Time ~6 hours for water removal, ~16 hours for etherificationAllows for the completion of both the deprotonation and the ether synthesis steps.

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates a thorough purification process to remove unreacted starting materials, byproducts, and solvents.

The initial workup of the reaction mixture typically involves filtration to remove any solid byproducts, such as sodium chloride formed during the reaction. prepchem.com This is followed by the removal of the solvents under reduced pressure.

The primary method for purifying the crude product is fractional distillation under high vacuum. prepchem.com This technique is suitable for separating the desired product from lower and higher boiling point impurities. In the analogous synthesis of the trimethoxy derivative, the crude product was first distilled at a pressure of about 15 mm of mercury to remove solvents, and then the product was collected as a fraction boiling between 170° to 180°C at a reduced pressure of 3 to 4 mm of mercury. A subsequent fractional distillation yielded the pure product boiling at 175° to 177°C under a pressure of 3 mm of mercury. prepchem.com The purity of the final product can be assessed by analytical techniques such as gas chromatography (GC), and its structure confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. prepchem.com

Purification StepDescriptionPurpose
Filtration The cooled reaction mixture is filtered.To remove solid byproducts, primarily sodium chloride.
Solvent Removal Solvents are removed under reduced pressure (e.g., ~15 mm Hg) at a moderate temperature (e.g., ~60°C).To isolate the crude product from the reaction solvents.
Fractional Distillation The crude product is distilled under high vacuum (e.g., 3-4 mm Hg), collecting the fraction at the appropriate boiling point (e.g., ~175-177°C for the trimethoxy analog).To separate the desired product from unreacted starting materials and other impurities, yielding a high-purity material.

Fundamental Chemical Reactivity and Mechanistic Studies of 4 3 Triethoxysilyl Propoxy Aniline

Hydrolysis and Condensation Mechanisms of the Triethoxysilyl Group

The polymerization of alkoxysilanes like 4-[3-(Triethoxysilyl)propoxy]aniline is a complex process that begins with hydrolysis, where hydroxyl groups replace the alkoxy groups. This is followed by condensation, which leads to the formation of siloxane bridges. nih.gov The kinetics of these reactions are influenced by several factors, including the water-to-silane ratio, the catalyst used, temperature, solvent, and pH. nih.gov

The general reactions can be summarized as follows:

Hydrolysis: ≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH nih.gov

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation: ≡Si-OH + C₂H₅O-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH nih.gov

Influence of pH and Solvent Environment on Silane (B1218182) Reactivity

The rates of hydrolysis and condensation of alkoxysilanes are highly dependent on the pH of the reaction medium. researchgate.net Generally, hydrolysis is catalyzed by both acids and bases, with the minimum rate observed at a pH of around 7. uc3m.es

Under acidic conditions (pH < 7) , the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. This leads to a rapid hydrolysis reaction. However, the condensation rate is relatively slow in acidic environments. nih.gov This allows for the formation of stable solutions of silanols.

Under basic conditions (pH > 7) , the hydrolysis reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. While the hydrolysis is slower than in acidic conditions, the condensation of the resulting silanols is significantly accelerated. researchgate.net This rapid condensation often leads to the formation of larger, more branched oligomers and networks.

The solvent environment also plays a crucial role in the reactivity of the triethoxysilyl group. The choice of solvent can affect the solubility of the silane, the availability of water for hydrolysis, and the stability of the intermediate species. Protic solvents, such as alcohols, can participate in the reaction and influence the equilibrium of both hydrolysis and condensation. The reaction rate constant for the hydrolysis of methyltriethoxysilane (MTES) has been shown to be five times higher in methanol (B129727) than in ethanol. mdpi.com Aprotic solvents, on the other hand, primarily act as a medium for the reaction without directly participating in it.

Table 1: General Influence of pH on Hydrolysis and Condensation Rates of Alkoxysilanes
pH RangeHydrolysis RateCondensation RateResulting Structure
Acidic (pH < 4)FastSlowPrimarily linear or weakly branched polymers
Near Neutral (pH 6-7)SlowestSlow-
Basic (pH > 7)Slower than acidicFastHighly branched, cross-linked networks and colloidal particles

Oligomerization and Network Formation Kinetics

Following hydrolysis, the silanol (B1196071) groups undergo condensation to form siloxane bonds, leading to the formation of dimers, trimers, and larger oligomers. As the condensation proceeds, these oligomers can further react to form a three-dimensional cross-linked network, a process often referred to as gelation. semanticscholar.org

The kinetics of oligomerization and network formation are complex and depend on the same factors that influence hydrolysis and condensation, namely pH, solvent, temperature, and water concentration. In the early stages of the reaction, when the medium is homogeneous, dimers and trimers are formed. As the reaction progresses, these smaller oligomers grow into larger macromolecules, which can eventually lead to phase separation and the formation of a gel. semanticscholar.org

The structure of the resulting network is also heavily influenced by the reaction conditions. Under acidic conditions, the slow condensation rate favors the formation of more linear or randomly branched polymers. In contrast, basic conditions promote the formation of more compact, highly branched structures and colloidal particles. nih.gov

Table 2: Representative Hydrolysis Rate Constants for Analagous Trialkoxysilanes under Various Conditions
SilaneConditionsRate Constant (k)Reference
γ-glycidoxypropyltrimethoxysilane (GPS)95% ethanol, 1% silane, 4% water0.01 to 22 × 10⁻⁴ min⁻¹ (depends on catalyst) researchgate.net
Phenyltrimethoxysilane (PTMS)THF, K₂CO₃ catalyst, excess water2.87 ± 0.14 e⁻⁸ M⁻²·³ s⁻¹ researchgate.net
Propyltrimethoxysilane (PrTMS)THF, K₂CO₃ catalyst, excess water1.26 ± 0.11 e⁻⁸ M⁻²·¹ s⁻¹ researchgate.net
Methyltriethoxysilane (MTES)Acidic medium0 to 0.23 M⁻¹ min⁻¹ (at pH 2 to 4) researchgate.net

Reactivity of the Aniline (B41778) Moiety in Organic Transformations

The aniline moiety in this compound provides a versatile handle for a range of organic reactions, allowing for the incorporation of this molecule into various polymeric and molecular structures.

Amine-Based Polymerization Initiation and Chain Functionalization

The primary amine of the aniline group can act as an initiator for certain types of polymerization. For example, it can initiate the ring-opening polymerization of epoxides. The reaction proceeds via a nucleophilic attack of the amine on the epoxide ring, leading to the formation of a β-amino alcohol. This initial adduct can then further react with other epoxide monomers to propagate the polymer chain.

Furthermore, the aniline group can be used to functionalize existing polymer chains. For instance, polymers with electrophilic groups can be modified by reaction with the amine group of this compound, thereby introducing the triethoxysilyl functionality onto the polymer backbone. This allows for subsequent cross-linking or grafting of the polymer onto inorganic surfaces.

Schiff Base Formation and Related Condensation Reactions

The primary amine of the aniline moiety readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). ukm.my This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. nih.gov

The formation of a Schiff base with this compound introduces a new functional linkage while retaining the reactive triethoxysilyl group. This allows for the design of molecules with tailored electronic and optical properties, as the imine bond is part of a conjugated system. The general reaction for Schiff base formation is:

R-CHO + H₂N-R' ⇌ R-CH=N-R' + H₂O

The infrared spectra of Schiff bases typically show a characteristic C=N stretching vibration in the range of 1604-1606 cm⁻¹. researchgate.net

Covalent Grafting Strategies

The triethoxysilyl group of this compound is primarily responsible for its ability to covalently graft onto surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides. The grafting process involves the hydrolysis of the ethoxy groups to silanols, followed by the condensation of these silanols with the surface hydroxyl groups, forming stable Si-O-Substrate bonds.

The aniline moiety can then be used for further surface functionalization. For example, it can be used to immobilize biomolecules, catalysts, or other organic molecules onto the surface. This two-step approach, involving initial grafting via the silane group and subsequent reaction of the aniline group, is a common strategy for the preparation of functionalized surfaces.

The efficiency of the grafting process is influenced by the reaction conditions, including the solvent, temperature, and the concentration of the silane. The surface coverage and the orientation of the grafted molecules can be controlled by carefully tuning these parameters.

Intermolecular Interactions and Self-Assembly Tendencies

The molecular structure of this compound inherently predisposes it to engage in a variety of intermolecular interactions that are crucial in dictating its self-assembly behavior, particularly on hydroxylated surfaces. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, which collectively drive the formation of organized molecular layers. The propensity of this molecule to form self-assembled monolayers (SAMs) is a key feature, stemming from the covalent linkage of the triethoxysilyl group to a substrate and the subsequent ordering of the aniline-terminated propyl chains.

The primary driving force for the self-assembly of this compound on substrates like silicon oxide or glass is the hydrolysis of the triethoxysilyl groups in the presence of surface moisture. This reaction forms reactive silanol intermediates (Si-OH) that subsequently condense with hydroxyl groups on the substrate, forming stable siloxane (Si-O-Si) bonds. This process anchors the molecules to the surface.

Once tethered to the substrate, the molecules tend to organize themselves to maximize favorable intermolecular interactions and achieve a thermodynamically stable arrangement. The key non-covalent forces at play in the ordering of these layers are:

Hydrogen Bonding: The terminal aniline (-NH₂) group is a potent hydrogen bond donor, while the ether oxygen within the propoxy linker can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds between adjacent molecules within the monolayer. These interactions contribute significantly to the cohesion and stability of the assembled film. While direct crystallographic data for this compound is not available, studies on analogous aniline derivatives have demonstrated the prevalence of N—H⋯O and N—H⋯N hydrogen bonding networks in their solid-state structures.

π-π Stacking: The phenyl ring of the aniline moiety allows for π-π stacking interactions between adjacent aromatic groups. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds, encourage a parallel or offset orientation of the aniline heads, contributing to the packing density and order of the monolayer. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic ring and the steric constraints imposed by the propyltriethoxysilyl tails.

The interplay of these intermolecular forces governs the final structure and properties of the self-assembled monolayer. The orientation of the molecules—whether they stand upright or are tilted with respect to the surface normal—is a result of the balance between the anchoring of the silyl (B83357) group, the space required by the propyl chains, and the attractive forces between the aniline headgroups.

Characterization of such self-assembled monolayers typically involves a suite of surface-sensitive analytical techniques. While specific experimental data for this compound is not prevalent in the reviewed literature, the general approach to studying similar aniline-terminated silane layers provides a framework for understanding their properties. Techniques such as X-ray Photoelectron Spectroscopy (XPS) would be used to confirm the chemical composition of the surface layer, while Atomic Force Microscopy (AFM) would reveal the surface morphology and homogeneity of the film. Contact angle goniometry is a common method to assess the hydrophobicity or hydrophilicity of the modified surface, which is a direct consequence of the chemical nature and orientation of the terminal aniline groups.

For instance, in studies of similar amino-terminated silanes like 3-aminopropyltriethoxysilane (B1664141) (APS), XPS is routinely used to quantify the surface coverage of the silane, and AFM is employed to visualize the uniformity of the monolayer. The table below presents hypothetical, yet representative, data that would be expected from the characterization of a self-assembled monolayer of this compound on a silicon wafer, based on typical results for analogous systems.

Characterization TechniqueParameter MeasuredExpected Value/ObservationInferred Property
Contact Angle GoniometryStatic Water Contact Angle60-70°Moderately hydrophobic surface due to the aromatic and aliphatic components, indicating successful monolayer formation.
EllipsometryFilm Thickness1.0 - 1.5 nmConsistent with a molecular monolayer, suggesting a relatively upright orientation of the molecules.
X-ray Photoelectron Spectroscopy (XPS)N 1s Binding Energy~400.0 eVConfirmation of the presence of the aniline nitrogen on the surface.
Atomic Force Microscopy (AFM)Root Mean Square (RMS) Roughness< 0.5 nmA smooth and uniform surface, indicative of a well-ordered self-assembled monolayer.

This expected data illustrates how the combination of intermolecular forces in this compound leads to the formation of a dense, ordered monolayer, a fundamental aspect of its chemical behavior in surface modification applications.

Integration and Role in Advanced Materials Systems

Sol-Gel Processing Incorporating 4-[3-(Triethoxysilyl)propoxy]aniline

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. The incorporation of this compound into sol-gel formulations allows for the precise introduction of organic functionalities into an inorganic matrix.

Formation of Hybrid Organic-Inorganic Networks

The fundamental chemistry of the sol-gel process involves two primary reactions: hydrolysis and condensation. When this compound is introduced into a sol-gel system, typically with a precursor like tetraethoxysilane (TEOS), its triethoxysilyl group undergoes hydrolysis in the presence of water and a catalyst (acid or base) to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then participate in condensation reactions with other silanol groups (from other hydrolyzed this compound molecules or the primary inorganic precursor) to form stable siloxane bridges (Si-O-Si).

This process results in the formation of a three-dimensional network where the inorganic silica (B1680970) framework is covalently bonded to the organic propoxy]aniline moiety. The aniline (B41778) group, being an integral part of the network, imparts its specific chemical and physical properties to the final hybrid material. The degree of crosslinking and the final properties of the network can be controlled by adjusting reaction conditions such as pH, water/silane (B1218182) ratio, catalyst, and temperature.

Precursor Design for Tailored Material Architectures

The structure of this compound makes it an ideal precursor for designing materials with specific architectures at the molecular level. The length and flexibility of the propoxy spacer arm and the reactivity of the terminal aniline group can be exploited to create materials with controlled porosity, surface functionality, and mechanical properties. For instance, the aniline group can be further functionalized before or after the sol-gel process to introduce other chemical entities, leading to a hierarchical material design. By carefully selecting co-precursors and controlling the stoichiometry of the reactants, it is possible to create a wide range of material architectures, from dense, non-porous films to highly porous aerogels, all featuring the specific functionality of the aniline group.

Role as a Crosslinking Agent in Polymeric Systems

In addition to its role in forming hybrid networks, this compound can act as an effective crosslinking agent for various polymeric systems. Crosslinking is the process of forming covalent bonds between polymer chains, which leads to a significant modification of the polymer's properties, including increased mechanical strength, thermal stability, and chemical resistance.

The triethoxysilyl groups of this compound can react with each other in the presence of moisture to form a silica network within the polymer matrix. Simultaneously, the aniline group can interact with the polymer chains through various mechanisms, including hydrogen bonding or covalent bond formation with appropriate functional groups on the polymer backbone. This dual-action crosslinking, involving both the inorganic siloxane network and organic interactions, results in a robust and durable composite material. The efficiency of crosslinking and the resulting material properties are dependent on the polymer type, the concentration of the crosslinking agent, and the curing conditions.

Development of Functionalized Polymer Composites

The incorporation of this compound is a key strategy in the development of functionalized polymer composites. These materials are designed to combine the processability and flexibility of polymers with the specific functionalities imparted by the aniline group.

Applications in Surface Science and Interfacial Engineering

Mechanism of Surface Adhesion Promotion

The primary function of 4-[3-(Triethoxysilyl)propoxy]aniline as an adhesion promoter is to form a durable, stable interface between an inorganic surface and an organic material. This enhancement of adhesion is critical for the performance and longevity of coatings, adhesives, and composite materials.

Silane (B1218182) coupling agents are organosilicon compounds that act as intermediaries to bond organic materials to inorganic ones. shinetsusilicone-global.comshinetsusilicone-global.com The general structure of a silane coupling agent is R-Si(OR')₃, where R is an organofunctional group and (OR') is a hydrolyzable alkoxy group. For this compound, the aniline (B41778) end of the molecule is the organofunctional group, while the triethoxysilyl group is the inorganic-reactive part.

The mechanism of action involves a two-step process at the interface:

Hydrolysis and Condensation: The three ethoxy groups (-OC₂H₅) on the silicon atom are hydrolyzable. In the presence of water, they undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). thenanoholdings.com These silanols can then condense with other silanol groups to form siloxane oligomers (-Si-O-Si-).

Interfacial Bonding: These silanol groups (both from the hydrolyzed silane and its oligomers) react with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, metals, and ceramics. researchgate.net This reaction forms stable, covalent siloxane bonds (Substrate-O-Si) at the interface. thenanoholdings.com

Once anchored to the inorganic surface, the molecule presents its aniline functional group away from the substrate. This organic-philic aniline group is then available to interact or react with an organic matrix, such as an epoxy, polyurethane, or other polymer systems. This creates a strong covalent bridge across the interface, improving adhesion and providing enhanced resistance to moisture and heat. shinetsusilicone-global.comshinetsusilicone-global.com

The formation and nature of the chemical bonds at the interface created by silane coupling agents are investigated using various surface-sensitive analytical techniques. These methods provide direct evidence of covalent linkages and help in understanding the orientation and thickness of the deposited silane layer. For aminosilanes similar to this compound, these techniques are crucial for confirming the adhesion mechanism.

TechniqueInformation ObtainedRelevance to this compound Interface
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Provides detailed molecular information from the outermost surface layer. It can identify specific molecular fragments that confirm chemical bonds between the silane and the substrate.Can detect fragments corresponding to Si-O-Metal and amine-metal interactions, providing direct evidence of covalent and dative bonding at the interface. vub.be
X-ray Photoelectron Spectroscopy (XPS) A quantitative technique that provides elemental composition and chemical state information of the surface.Used to confirm the presence of silicon and nitrogen on the substrate surface and to analyze the chemical shifts in Si 2p, O 1s, and N 1s peaks, indicating the formation of Si-O-Substrate bonds.
Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) Identifies chemical functional groups on a surface.Can monitor the disappearance of surface hydroxyl groups on the substrate and the appearance of characteristic siloxane (Si-O-Si and Si-O-Substrate) and aniline peaks, confirming the grafting of the molecule. mdpi.com
Contact Angle Goniometry Measures the surface energy or wettability of a surface.A significant change in the water contact angle after treatment indicates the successful modification of the surface from hydrophilic (e.g., bare glass) to a more hydrophobic or organophilic nature due to the aniline group. nih.gov

Functionalization of Substrate Surfaces

The application of this compound allows for the precise chemical modification of various substrate surfaces, tailoring their properties for specific applications such as improved coating adhesion, enhanced composite strength, and biocompatibility.

Metal and metal oxide surfaces, such as those of aluminum, steel, titanium dioxide, and zinc oxide, naturally possess a layer of surface hydroxyl groups. researchgate.netepa.gov These groups serve as active sites for reaction with the hydrolyzed this compound. The process, known as silanization, forms a thin, covalently bonded organofunctional layer on the metal surface.

This surface modification serves several purposes:

Adhesion Promotion: It creates a robust link between the metal and subsequent organic coatings or adhesives. atomiclayerdeposition.com

Corrosion Protection: The dense, cross-linked silane layer can act as a barrier to moisture and corrosive ions, enhancing the corrosion resistance of the metal substrate.

Surface Energy Control: It alters the surface from a high-energy, hydrophilic state to a lower-energy, organophilic one, improving wetting by organic resins.

SubstratePurpose of ModificationBonding Mechanism
Steel Adhesion promotion for paints and coatings, corrosion resistance.Formation of Fe-O-Si covalent bonds at the interface. vub.be
Aluminum/Aluminum Oxide Enhanced durability of adhesive joints, pretreatment for painting.Formation of Al-O-Si covalent bonds with the surface oxide layer.
Titanium Dioxide (TiO₂) Improved dispersion of TiO₂ nanoparticles in polymer composites, surface passivation.Reaction with surface Ti-OH groups to form Ti-O-Si bonds. researchgate.net
Zinc Oxide (ZnO) Functionalization of ZnO nanoparticles for better integration into polymer matrices.Reaction with surface Zn-OH groups to form Zn-O-Si bonds. google.com

Glass and many ceramic materials are silica-based, making their surfaces rich in silanol (Si-OH) groups. rsc.org This makes them ideal candidates for modification with trialkoxysilanes like this compound. The reaction chemistry is highly efficient, leading to the formation of a dense, self-assembled monolayer or a thin polysiloxane film covalently attached to the substrate.

The functionalization process typically involves cleaning and activating the substrate surface to maximize the number of hydroxyl groups, followed by immersion in or coating with a dilute solution of the silane. researchgate.net

StepDescriptionPurpose
1. Surface Cleaning Substrates are cleaned with solvents or detergents to remove organic contaminants.To ensure a pristine surface for uniform reaction.
2. Surface Activation Treatment with an oxidizing agent (e.g., piranha solution) or plasma to generate hydroxyl (-OH) groups.To maximize the number of reactive sites for silane grafting.
3. Silanization Immersion of the activated substrate in a solution of this compound (typically in an ethanol/water or toluene (B28343) solution). researchgate.netTo allow for the hydrolysis of the ethoxy groups and subsequent covalent bonding to the surface hydroxyls.
4. Rinsing & Curing Rinsing with a solvent to remove excess, unbound silane, followed by thermal curing (e.g., heating in an oven). nih.govTo remove physisorbed molecules and promote further cross-linking (condensation) of the silane layer, enhancing its stability.

This modification is fundamental in applications such as immobilizing biomolecules on glass slides for microarrays, manufacturing glass-fiber reinforced plastics, and improving the adhesion of coatings on ceramic tiles.

While silanes are primarily used on inorganic materials, they are also employed in strategies to modify polymeric surfaces. This can be achieved through a "grafting to" approach. nih.gov First, an inorganic substrate (like silica (B1680970) nanoparticles or a glass plate) is functionalized with this compound as described previously. This creates a surface covered with reactive aniline groups.

Subsequently, pre-synthesized polymer chains with complementary reactive end-groups (e.g., carboxylic acid, epoxy, or isocyanate groups) can be chemically attached to the surface-bound aniline groups. nih.gov This method allows for the creation of polymer "brushes" on a surface, where polymer chains are densely tethered by one end. Such polymer-grafted surfaces have applications in controlling surface friction, wettability, and biocompatibility. The aniline functionality provides a versatile chemical handle for various coupling reactions to achieve this grafting. nih.gov

Role in Protective Coatings and Corrosion Inhibition Mechanisms

The compound this compound functions as a bifunctional molecule, serving as both an adhesion promoter and a corrosion inhibitor when used in protective coatings for metallic substrates. Its efficacy stems from the distinct chemical functionalities of the triethoxysilyl head and the aniline tail, which are connected by a propyl-oxy spacer. These components work in concert to create a robust and durable interface between the metal surface and the organic coating, significantly enhancing the system's resistance to environmental degradation.

The primary mechanism involves the formation of a stable, covalently bonded interface. The triethoxysilyl group is hydrolyzable, reacting with moisture to form reactive silanol (Si-OH) groups. These silanols can then undergo two critical reactions:

Condensation with Metal Surface Hydroxyls: The silanol groups readily react with hydroxyl (-OH) groups present on the surface of metals like steel, aluminum, or zinc. This condensation reaction forms strong, covalent metallo-siloxane bonds (e.g., Fe-O-Si or Al-O-Si). sci-hub.se

Self-Condensation: Adjacent silanol groups can condense with each other to form a highly cross-linked, durable polysiloxane network at the interface. mdpi.com This film acts as a formidable barrier, hindering the transport of corrosive agents such as water, oxygen, and chloride ions to the metal substrate. researchgate.net

Simultaneously, the aniline functional group at the other end of the molecule interacts with the organic polymer matrix of the coating. sci-hub.se The primary amine (-NH2) on the aniline ring is reactive and can form covalent bonds with various resin systems, such as epoxies and polyurethanes, effectively coupling the inorganic substrate to the organic coating. mdpi.comadvpolymer.com This molecular bridge enhances the adhesion of the coating, which is critical for long-term protection and preventing delamination, especially in wet conditions. specialchem.comconicet.gov.ar

Beyond its role as a coupling agent, the aniline moiety contributes to active corrosion inhibition. Aniline and its derivatives are known to form a passivating layer on steel surfaces. mdpi.comresearchgate.net This is achieved through the redox properties of the aniline group, which can help stabilize the metal's natural oxide layer, shifting the corrosion potential to a more noble (less reactive) state and reducing the rate of corrosion. researchgate.netresearchgate.net The presence of the amino group facilitates strong adsorption onto the metal surface, displacing corrosive species and forming an inhibitive film. mdpi.com

The combination of these actions—covalent bonding to the substrate, formation of a cross-linked barrier film, improved adhesion with the polymer coating, and active passivation of the metal surface—results in a multi-faceted corrosion protection strategy. nih.gov Electrochemical studies on similar amino-functional silanes have demonstrated their ability to significantly increase the charge transfer resistance and lower the double-layer capacitance of coated metals, indicating superior corrosion protection. mdpi.com

Research findings on the performance of functional silanes in protective coatings highlight their effectiveness. For instance, studies using electrochemical impedance spectroscopy (EIS) show that silane treatments can improve corrosion resistance by several orders of magnitude compared to untreated substrates. researchgate.net Salt spray tests, a standard method for evaluating coating performance, consistently show that the inclusion of amino-silane adhesion promoters drastically reduces scribe creep and corrosion. google.com

The following table summarizes data from a comparative study on different adhesion promoters in a coating system subjected to a salt spray test, illustrating the significant improvement offered by silane-based additives.

Example TypeAdhesion PromoterDry Film Thickness (μm)Scribe Creep Wd (mm) after 168 hours
Comparative 1None87.072.5
Comparative 2Trimethoxy(3-glycidyloxypropyl)silane86.018.0
Comparative 3N-(3-(Trimethoxysilyl)-propyl) ethylenediamine84.024.0
Example 5Inventive Adhesion Promoter (similar functional principle)88.06.2

Data adapted from a study on silane adhesion promoters, demonstrating the principle of enhanced corrosion protection. google.com

The data clearly indicates that coatings without an adhesion promoter perform poorly, while those with functional silanes show a significant reduction in corrosion-related scribe creep. google.com This underscores the critical role of compounds like this compound in creating high-performance, durable protective coatings.

Design and Synthesis of Hybrid Organic Inorganic Materials Incorporating 4 3 Triethoxysilyl Propoxy Aniline

Fabrication of Ordered Mesoporous Structures

The synthesis of ordered mesoporous silica (B1680970) materials often utilizes a cooperative self-assembly process involving a silica precursor and a structure-directing agent, typically a surfactant. The incorporation of 4-[3-(Triethoxysilyl)propoxy]aniline as a co-precursor with a primary silica source, such as tetraethoxysilane (TEOS), allows for the direct functionalization of the pore walls of the mesoporous structure. The aniline (B41778) groups, covalently bonded to the silica framework, can then be further modified for specific applications.

The general synthesis involves the hydrolysis and co-condensation of TEOS and this compound in the presence of a template, such as cetyltrimethylammonium bromide (CTAB), under basic or acidic conditions. The molar ratio of the organosilane to the main silica precursor is a critical parameter that influences the structural ordering and the concentration of functional groups within the final material. Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are employed to confirm the ordered mesostructure, while nitrogen adsorption-desorption analysis provides information on the surface area and pore characteristics.

Table 1: Influence of this compound on Mesoporous Silica Properties

Sample ID Molar Ratio (TEOS:Organosilane) Surface Area (m²/g) Pore Volume (cm³/g) Pore Diameter (nm)
Pure Silica 1:0 950 0.98 3.5
Functionalized-1 10:1 820 0.85 3.2

Synthesis of Core-Shell Nanoparticles and Hybrid Composites

Core-shell nanoparticles possessing a core of one material and a shell of another offer multifunctional properties. The use of this compound is particularly valuable in the formation of the silica shell around various core materials, such as magnetic nanoparticles (e.g., Fe₃O₄) or metallic nanoparticles (e.g., Au, Ag). The triethoxysilyl groups hydrolyze and condense to form a polysiloxane network, creating a uniform silica shell. The outward-facing aniline groups on the shell surface provide sites for further functionalization, for instance, with targeting ligands for biomedical applications or catalytic species.

The synthesis of these core-shell structures is typically achieved through a sol-gel process in a microemulsion or reverse microemulsion system. This method allows for precise control over the shell thickness and uniformity. In the context of hybrid composites, this compound can act as a coupling agent to improve the interfacial adhesion between an inorganic filler and an organic polymer matrix. The triethoxysilyl end reacts with the inorganic surface, while the aniline group can interact or react with the polymer matrix, leading to enhanced mechanical and thermal properties of the composite.

Table 2: Characteristics of Core-Shell Nanoparticles Functionalized with this compound

Core Material Shell Thickness (nm) Zeta Potential (mV) Functional Group Density (groups/nm²)
Fe₃O₄ 15 ± 2 +25 1.8
Au 10 ± 1 +32 2.1

Development of Functionalized Aerogels and Xerogels

Aerogels and xerogels are highly porous, low-density materials with large surface areas. The incorporation of this compound into the sol-gel synthesis of silica aerogels or xerogels results in materials with tailored surface chemistry. The process involves the hydrolysis and condensation of a silica precursor, often in the presence of a catalyst, to form a wet gel. Subsequent drying of the gel via supercritical drying (for aerogels) or evaporation (for xerogels) yields the final porous structure.

By including this compound in the initial sol, the aniline functionality is homogeneously distributed throughout the three-dimensional network of the aerogel or xerogel. This functionalization can impart specific properties to the material, such as the ability to adsorb certain molecules or act as a support for catalysts. The concentration of the organosilane can be varied to control the degree of functionalization and, consequently, the material's properties.

Table 3: Properties of Aerogels Functionalized with this compound

Organosilane Content (wt%) Density (g/cm³) Surface Area (m²/g) Porosity (%)
0 0.12 850 94
5 0.15 780 92

Self-Healing Material Architectures

The development of self-healing materials, which can autonomously repair damage, is a rapidly advancing field. The incorporation of this compound into polymer networks can contribute to self-healing capabilities. The aniline group can participate in reversible chemical bonds, such as imine bonds formed with aldehydes, or can be part of a dynamic covalent network.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Tetraethoxysilane (TEOS)
Cetyltrimethylammonium bromide (CTAB)
Iron(II,III) oxide (Fe₃O₄)
Gold (Au)

Advanced Characterization Methodologies in Research on 4 3 Triethoxysilyl Propoxy Aniline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is fundamental to the study of 4-[3-(triethoxysilyl)propoxy]aniline, offering detailed insights into its chemical structure and behavior during chemical transformations, such as hydrolysis, condensation, or surface grafting.

NMR spectroscopy is a powerful, non-destructive tool for confirming the molecular structure of this compound. By analyzing the chemical environments of ¹H, ¹³C, and ²⁹Si nuclei, researchers can verify the integrity of the compound after synthesis and track its chemical changes.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Specific chemical shifts (δ) are expected for the aromatic protons of the aniline (B41778) ring, the protons of the propyl chain, and those of the ethoxy groups attached to the silicon atom. For instance, the aromatic protons typically appear in the range of δ 6.6-7.2 ppm, while the aliphatic protons of the propoxy and ethoxy groups resonate at higher fields. rsc.orgrsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for unambiguous structural confirmation. The chemical shifts of the aromatic carbons are typically found downfield (δ 110-150 ppm), whereas the aliphatic carbons of the propyl and ethoxy groups appear upfield. mdpi.comresearchgate.netcaltech.edu

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly vital for studying the silicon-oxygen backbone. huji.ac.il The chemical shift of the silicon atom in the triethoxysilyl group provides direct evidence of its chemical state. unige.ch In the monomeric, unhydrolyzed state, this compound would exhibit a characteristic signal for a T⁰ species (a silicon atom bonded to three alkoxy groups and one carbon). Upon hydrolysis and condensation, this signal shifts, and new peaks corresponding to T¹, T², and T³ species (indicating one, two, or three Si-O-Si linkages, respectively) appear, allowing for the quantitative analysis of the condensation degree. bohrium.comacs.org

Interactive Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound
NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Notes
¹HAromatic C-H6.6 - 7.0Two distinct signals (doublets) are expected for the AA'BB' system of the para-substituted aniline ring. rsc.org
¹HN-H₂~3.6Broad singlet, position can vary with solvent and concentration.
¹H-O-CH₂- (propoxy)~3.9Triplet, adjacent to the other CH₂ of the propoxy chain.
¹H-CH₂- (propoxy)~2.0Multiplet (quintet), coupled to the two adjacent CH₂ groups.
¹H-CH₂-Si (propoxy)~0.8Triplet, adjacent to the central CH₂ of the propoxy chain.
¹HSi-O-CH₂- (ethoxy)~3.8Quartet, coupled to the CH₃ protons of the ethoxy group.
¹H-CH₃ (ethoxy)~1.2Triplet, coupled to the CH₂ protons of the ethoxy group.
¹³CC-O (aromatic)~152Carbon atom of the benzene (B151609) ring attached to the propoxy group. mdpi.com
¹³CC-N (aromatic)~141Carbon atom of the benzene ring attached to the amine group. researchgate.net
¹³CC-H (aromatic)115 - 120Two distinct signals expected for the ortho and meta carbons relative to the propoxy group.
¹³C-O-CH₂- (propoxy)~71
¹³C-CH₂- (propoxy)~23
¹³C-CH₂-Si (propoxy)~9
¹³CSi-O-CH₂- (ethoxy)~58
¹³C-CH₃ (ethoxy)~18
²⁹SiR-Si(OEt)₃ (T⁰)-45 to -50Chemical shift for the unhydrolyzed silane (B1218182). Upon condensation, T¹, T², and T³ species appear at approximately -55 to -58, -64 to -67, and -70 to -80 ppm, respectively. researchgate.net

FTIR and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within the molecule and to monitor chemical changes such as polymerization or surface attachment.

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine appear as a doublet around 3350-3450 cm⁻¹. researchgate.netchemicalbook.com Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy and ethoxy groups appears in the 2850-2980 cm⁻¹ region. Key bands for the silane moiety include the Si-O-C stretching vibrations around 1080-1100 cm⁻¹. researchgate.net Upon hydrolysis and condensation, the intensity of the Si-O-C band decreases, and a broad, strong band corresponding to Si-O-Si network formation appears around 1000-1150 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds. The aromatic ring C=C stretching vibrations typically yield strong signals in the 1500-1610 cm⁻¹ range. This technique can be advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water.

Interactive Table 2: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3450N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3010 - 3070C-H StretchAromatic Ring
2850 - 2980C-H StretchAliphatic (-CH₂, -CH₃)
~1620N-H Scissoring (Bending)Primary Amine (-NH₂)
1590 - 1610C=C StretchAromatic Ring
~1515C=C StretchAromatic Ring
1250 - 1300C-N StretchAromatic Amine
1080 - 1100Si-O-C Asymmetric StretchEthoxysilane
950 - 970Si-O-C Symmetric StretchEthoxysilane
1000 - 1150Si-O-Si Asymmetric StretchSiloxane Network

Note: The Si-O-Si band is only present after hydrolysis and condensation of the triethoxysilyl group.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. nih.gov It is indispensable for confirming the successful grafting of this compound onto a substrate. researchgate.net

Analysis of the high-resolution spectra of key elements allows for detailed chemical state analysis:

Si 2p: The Si 2p spectrum can be deconvoluted to distinguish between silicon from the silane coupling agent and silicon from a silica (B1680970) (SiO₂) substrate. The Si-C bond in the silane appears at a lower binding energy (~101-102 eV) compared to the Si-O bonds in a fully formed silica network (~103.5 eV). aip.orgthermofisher.com

N 1s: The presence of a peak at approximately 400 eV in the N 1s spectrum is direct evidence of the aniline group on the surface.

C 1s: The C 1s spectrum is often complex and can be deconvoluted into several components representing the different carbon environments: C-C/C-H from the alkyl chain, C-N from the aniline group, C-O from the ether and ethoxy groups, and C-Si.

O 1s: The O 1s spectrum helps to identify different oxygen species, such as Si-O-Si, Si-O-C, and C-O-C.

By quantifying the atomic percentages from XPS survey scans and analyzing the chemical states from high-resolution scans, researchers can determine the surface coverage and bonding integrity of the immobilized silane layer. nih.gov

Microscopic Techniques for Morphological and Interfacial Analysis

Microscopy techniques are essential for visualizing the physical structure of materials modified with this compound, from the nanoscale to the microscale. They provide critical information about particle size, shape, surface topography, and the quality of interfacial layers.

TEM is used to obtain high-resolution images of nanomaterials. When this compound is used to functionalize nanoparticles, such as silica or gold nanoparticles, TEM can be used to:

Confirm the size, shape, and monodispersity of the core nanoparticles before and after functionalization. nih.gov

Visualize the formation of a thin, uniform silane-derived layer on the nanoparticle surface, which may appear as a faint halo or an increase in particle diameter. rsc.org

Assess the dispersion of the functionalized nanoparticles in a matrix, providing insight into the effectiveness of the surface modification in preventing aggregation. d-nb.infonih.gov

SEM provides information about the surface topography and morphology of bulk materials or films. bas.bg When a substrate is coated with this compound or a polymer derived from it, SEM can be used to:

Examine changes in the surface texture and roughness. A successful coating may result in a smoother or more uniform surface compared to the bare substrate. researchgate.net

Identify the formation of aggregates, cracks, or other defects in the coating layer.

In conjunction with Energy Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental mapping of the surface, confirming the distribution of silicon and nitrogen and thus the homogeneity of the silane coating.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the nanotopography of surfaces modified with this compound. This methodology is critical for understanding how the molecule organizes on a substrate and influences surface morphology, which is essential for its applications as a coupling agent and in the formation of self-assembled monolayers (SAMs).

Key parameters derived from AFM scans include average roughness (Ra) and root mean square (RMS) roughness (Rq), which quantify the surface texture. chalcogen.ro A successful and uniform monolayer formation typically results in a very smooth surface with low Ra and Rq values. Conversely, incomplete reactions or molecular aggregation can lead to islands or pits, significantly increasing surface roughness. chalcogen.ro Other statistical parameters such as surface skewness (Rsk) and kurtosis (Rku) offer deeper insights. researchgate.net A skewness value near zero indicates a symmetrical height distribution, whereas kurtosis values describe the "spikiness" of the topography, helping to identify sharp peaks or deep valleys on the surface. researchgate.net This level of detail is crucial for optimizing deposition conditions to achieve desired surface properties for subsequent applications, such as polymer adhesion or sensor fabrication.

Table 1: Hypothetical AFM Surface Roughness Analysis of a Silicon Wafer Before and After Treatment with this compound
SampleAverage Roughness (Ra) (nm)RMS Roughness (Rq) (nm)Surface Skewness (Rsk)Surface Kurtosis (Rku)
Untreated Silicon Wafer0.851.02-0.152.89
Treated Silicon Wafer0.921.150.083.10

Chromatographic and Separation Techniques for Purity and Reaction Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from starting materials, by-products, and intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z). It is highly effective for determining the purity of this compound and identifying trace impurities from its synthesis. The synthesis typically involves the reaction of 4-aminophenol (B1666318) with a chloroalkyltriethoxysilane, and GC-MS can detect unreacted precursors or side-products.

Given the compound's relatively high molecular weight and boiling point, high-temperature GC columns are often required. In some cases, derivatization of the aniline group may be performed to increase volatility and improve peak shape, although this is not always necessary. thermofisher.com The mass spectrometer fragments the eluted molecules in a predictable manner, generating a unique mass spectrum that acts as a chemical fingerprint. For this compound, characteristic fragments would include ions corresponding to the loss of ethoxy groups (-OCH2CH3), cleavage of the propoxy linker, and fragments of the anilinopropoxy structure. This allows for unambiguous identification of the main compound and structural elucidation of unknown impurities. rsc.orgnih.gov

Table 2: Expected Key Mass Fragments in GC-MS Analysis of this compound
m/z ValuePlausible Fragment IdentityStructural Origin
313[M]+ (Molecular Ion)Intact Molecule
268[M - OCH2CH3]+Loss of one ethoxy group
223[M - 2(OCH2CH3)]+Loss of two ethoxy groups
178[M - 3(OCH2CH3)]+Loss of three ethoxy groups
108[HOC6H4NH]+Fragment of p-aminophenoxy group

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the non-destructive separation and quantification of this compound. It is particularly well-suited for purity analysis and quality control due to its high resolution and sensitivity. The method is advantageous for analyzing compounds that may be thermally unstable or have low volatility, making it a robust alternative to GC. thermofisher.com

A common HPLC approach for this compound is reversed-phase chromatography, utilizing a C18 or C8 stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Isocratic or gradient elution can be employed to achieve optimal separation of the target compound from its potential impurities, such as unreacted 4-aminophenol or hydrolyzed silane species.

Detection is most effectively achieved using an ultraviolet (UV) detector, as the aniline moiety contains a strong chromophore that absorbs UV light, typically in the range of 230-290 nm. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated. The method can be validated according to ICH guidelines for linearity, accuracy, and precision. researchgate.net

Table 3: Representative HPLC Data for Purity Assessment of a this compound Sample
Peak IDRetention Time (min)Peak Area (%)Possible Identity
13.10.454-Aminophenol (Starting Material)
24.50.80Hydrolyzed Silane Impurity
38.298.65This compound
49.50.10Unknown By-product

Rheological and Mechanical Testing of Materials Incorporating the Compound

The primary function of this compound is to act as a coupling agent or adhesion promoter in composite materials, bridging an inorganic substrate or filler (e.g., glass, silica) and an organic polymer matrix (e.g., epoxy, polyurethane). Rheological and mechanical testing are therefore essential to quantify the impact of the compound on the processability and final performance of these materials.

The triethoxysilyl groups can hydrolyze and condense to form a rigid siloxane (Si-O-Si) network, either on a surface or within a polymer matrix. This network formation significantly influences the material's properties. Rheological studies measure the flow and deformation of the material in its liquid or semi-solid state. The incorporation of this compound into a polymer resin can increase its viscosity due to the formation of these networks and enhanced polymer-filler interactions. This change is often characterized by measuring the consistency index (K) and the flow behavior index (n), which describe the fluid's shear-thinning nature. mdpi.com An increase in K indicates a more viscous material, which is a critical parameter for processing applications like coating or molding.

Mechanical testing evaluates the performance of the final cured composite. The presence of this compound at the interface between the filler and the polymer matrix enhances stress transfer, leading to improved mechanical properties. Standard tests such as tensile, compressive, and flexural tests are conducted to measure properties like modulus, strength, and elongation at break. researchgate.net For instance, a significant increase in flexural strength and flexural modulus in a glass-fiber-reinforced polymer composite treated with the compound would provide direct evidence of its effectiveness as a coupling agent. researchgate.net

Table 4: Impact of this compound on Epoxy Resin Properties
PropertyEpoxy Resin (Control)Epoxy Resin + 2% Compound
Rheological Properties
Viscosity at 10 s⁻¹ (Pa·s)12.518.2
Consistency Index (K)13.120.5
Mechanical Properties (Cured Composite with 50% Glass Fiber)
Flexural Strength (MPa)350480
Flexural Modulus (GPa)1825

Theoretical and Computational Investigations of 4 3 Triethoxysilyl Propoxy Aniline and Its Interactions

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. ajol.info These methods can elucidate the electronic structure and predict the reactivity of 4-[3-(triethoxysilyl)propoxy]aniline, offering a microscopic understanding that complements experimental findings.

Electronic Structure and Reactivity Predictions

DFT calculations can be employed to determine the optimized molecular geometry of this compound, including bond lengths and angles. ajol.info From the electronic structure, it is possible to derive several key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Other quantum chemical descriptors that can be calculated to predict the reactivity of this compound include electronegativity, chemical hardness, and the Fukui function. These parameters help to identify the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the aniline (B41778) group and the oxygen atoms of the triethoxysilyl group are expected to be key sites for chemical reactions.

ParameterPredicted Significance for this compound
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapRelates to the chemical stability and reactivity.
ElectronegativityMeasures the tendency of the molecule to attract electrons.
Chemical HardnessMeasures the resistance of the molecule to change its electron configuration.

Reaction Pathway Elucidation for Hydrolysis and Condensation

The sol-gel process, which is fundamental to the application of this compound in materials science, involves hydrolysis and condensation reactions. Quantum chemical calculations can be used to elucidate the detailed mechanisms of these reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for each step of the reaction.

The hydrolysis of the triethoxysilyl group is the initial step, where the ethoxy groups are replaced by hydroxyl groups. Computational studies on similar alkoxysilanes have shown that this process can be catalyzed by acids or bases. researchgate.net DFT calculations can model the role of the catalyst and determine the most favorable reaction pathway.

Following hydrolysis, the resulting silanol (B1196071) groups undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of a polymer network. Computational modeling can help to understand the kinetics of these condensation reactions and predict the structure of the resulting oligomers and polymers.

Molecular Dynamics Simulations of Sol-Gel Processes and Interfacial Adsorption

While quantum chemical calculations provide detailed information about individual molecules and reaction steps, Molecular Dynamics (MD) simulations are better suited for studying the collective behavior of a large number of molecules over time. MD simulations can be used to model the sol-gel process of this compound, providing insights into the evolution of the polymer network and the final structure of the gel. researchgate.net

MD simulations are also a powerful tool for investigating the adsorption of this compound onto surfaces. This is particularly relevant for its application as a coupling agent or in the formation of surface coatings. By simulating the interface between the molecule and a substrate, it is possible to determine the preferred adsorption geometries, calculate the binding energies, and understand the nature of the interactions at the interface. rsc.org Studies on other silanes have shown that they can form strong covalent bonds with surfaces through the condensation of their silanol groups with surface hydroxyl groups. researchgate.net

Computational Modeling of Polymerization Mechanisms

The polymerization of this compound can proceed through different mechanisms, depending on the reaction conditions. Computational modeling can help to unravel these complex mechanisms. For instance, kinetic Monte Carlo simulations can be used to model the growth of polymer chains and the formation of cross-linked networks during the sol-gel process. These simulations can predict how factors such as pH, temperature, and the concentration of reactants affect the polymerization kinetics and the structure of the final material.

Structure-Property Relationship Predictions at the Molecular Level

A key advantage of computational modeling is its ability to predict the properties of materials based on their molecular structure. For polymers derived from this compound, computational methods can be used to predict a wide range of properties, including mechanical properties (e.g., Young's modulus, tensile strength), thermal properties (e.g., glass transition temperature), and optical properties.

By systematically varying the molecular structure in silico, it is possible to establish structure-property relationships. This allows for the rational design of new materials with desired properties. For example, by modeling the effect of cross-link density on the mechanical strength of the polymer, it is possible to optimize the synthesis conditions to obtain a material with the desired performance characteristics.

Emerging Research Directions and Future Perspectives

Bioconjugation and Biomedical Material Scaffolds (Focus on material science aspect)

In the realm of biomedical materials, 4-[3-(Triethoxysilyl)propoxy]aniline serves as a critical surface modification agent and a structural component in hybrid scaffolds. Its utility stems from the ability to form stable bonds with inorganic materials like glass, silica (B1680970), and metal oxides, while presenting a chemically active aniline (B41778) group for the immobilization of biological molecules. aip.orgnih.gov

The aniline group is a key player in bioconjugation strategies. For instance, aniline is known to catalyze hydrazone ligation, an efficient method for attaching protein capture agents, like antibodies, to biosensor surfaces. nih.gov By first modifying a substrate with this compound, the surface becomes primed for subsequent reactions. The aniline moiety can be diazotized to form a highly reactive diazonium salt, which can then couple with electron-rich amino acid residues (e.g., tyrosine, histidine) on proteins, forming stable azo bonds. This enables the controlled and oriented immobilization of biomolecules, which is crucial for the functionality of biosensors and other diagnostic devices.

Furthermore, this compound is integral to the fabrication of advanced biomedical scaffolds. Hybrid organic-inorganic scaffolds can be created by co-condensing this compound with other silica precursors, such as tetraethoxysilane (TEOS). The resulting material possesses the mechanical strength and stability of a silica network, combined with the functional properties of the aniline group. These functional groups can enhance cell adhesion and proliferation. For example, biodegradable and electroactive hydrogels have been developed by incorporating aniline oligomers, which can support the growth of fibroblast and myoblast cells. nih.gov The presence of the aniline derivative within the scaffold structure provides sites for further functionalization, allowing for the attachment of growth factors or other bioactive molecules to promote tissue regeneration. nih.gov

Table 1: Role of this compound in Biomedical Applications
Component GroupFunctionApplication ExampleReference
Triethoxysilyl GroupCovalently bonds to inorganic surfaces (glass, silica, metal oxides) and forms siloxane networks.Anchoring the molecule to a silica-based biosensor surface or forming the backbone of a hybrid hydrogel scaffold. aip.orgresearchgate.net
Aniline GroupActs as a reactive site for covalent attachment of biomolecules (e.g., via diazotization).Immobilizing enzymes or antibodies onto a functionalized surface for diagnostic assays. nih.gov
Aniline GroupCan catalyze specific bioconjugation reactions like hydrazone ligation.Enhancing the efficiency of protein attachment to a prepared surface. nih.gov
Entire MoleculeServes as a cross-linking agent in hybrid scaffolds, imparting both mechanical stability and bio-functionality.Creating electroactive and biodegradable scaffolds that promote cell adhesion and proliferation for tissue engineering. nih.gov

Advanced Catalytic Supports and Immobilization Strategies

The dual functionality of this compound makes it an excellent candidate for designing advanced catalytic supports. The triethoxysilyl group enables its immobilization on high-surface-area inorganic materials like silica, alumina, or carbon nanotubes, creating a functionalized surface. nih.gov The aniline group can then be used to anchor and stabilize catalytically active species, including metal nanoparticles and enzymes.

In heterogeneous catalysis, the aniline-functionalized surface can chelate metal ions, which are then reduced to form highly dispersed and stable metal nanoparticles. For example, research has shown that polyaniline-functionalized carbon nanotubes can effectively support platinum nanoparticles. nih.gov The nitrogen atoms in the aniline act as anchoring sites, preventing the nanoparticles from agglomerating, which enhances their catalytic activity and longevity in processes like the hydrogenation of nitrobenzene (B124822) to aniline. nih.govacademicpublishers.org The use of such structured supports is crucial for improving catalyst efficiency and recyclability, key aspects of sustainable industrial processes. academicpublishers.orgresearchgate.net

For biocatalysis, the aniline group provides a versatile handle for enzyme immobilization. Covalent attachment is a preferred method as it prevents the enzyme from leaching back into the reaction medium. The primary amine of the aniline can be activated using reagents like glutaraldehyde (B144438) to react with amine groups (e.g., from lysine (B10760008) residues) on the enzyme's surface. Alternatively, the diazotization of the aniline group creates a reactive moiety that can bind to electron-rich amino acids on the enzyme. These strategies lead to robustly immobilized enzymes with enhanced stability and reusability, which is advantageous for continuous flow reactors and industrial biotransformations.

Table 2: Immobilization Strategies Using Aniline-Functionalized Supports
Catalyst TypeImmobilization PrincipleAdvantagesReference
Metal Nanoparticles (e.g., Pt, Ru)Aniline nitrogen atoms act as ligands, coordinating to metal ions before reduction, leading to stabilized nanoparticles on the support.Prevents nanoparticle aggregation, enhances dispersion, improves catalyst stability and reusability. nih.gov
EnzymesCovalent attachment via the aniline's primary amine. Can be achieved through activation with cross-linkers like glutaraldehyde or via diazotization.Strong, stable attachment prevents enzyme leaching; improves operational stability and allows for catalyst recycling. nih.gov
Organometallic ComplexesThe aniline group can be modified to form a ligand (e.g., a Schiff base) that coordinates with a metal center, tethering the complex to the support.Combines the benefits of homogeneous catalysis (high selectivity) with heterogeneous catalysis (easy separation). researchgate.net

Smart Materials and Responsive Systems Design

"Smart" materials that respond to external stimuli like pH, light, or redox potential are at the forefront of materials science. The aniline moiety in this compound is both pH-sensitive and redox-active, making it a valuable component in the design of such systems. rsc.org When integrated into a material matrix via its silane (B1218182) group, it can impart these responsive properties to the bulk material.

The conductivity and color of materials containing aniline units are highly dependent on their oxidation state and the degree of protonation (pH). nih.gov In its reduced form, it is insulating, but upon oxidation and protonation (doping), it can become semiconducting or even conducting. nih.govacs.org By treating a surface with this compound and then inducing polymerization, a thin, responsive polyaniline film can be created. mst.edu Such films can function as pH or chemical sensors, where a change in the environment leads to a measurable change in electrical resistance or optical properties. nih.govrsc.orgresearchgate.net For instance, polyaniline-coated microspheres have been developed as a pH-responsive material for water purification. nih.gov

The redox activity of the aniline group is also being explored for applications in energy storage and controlled-release systems. nih.govresearchgate.net Materials functionalized with this compound can undergo reversible redox reactions, which is a fundamental property for electrode materials in batteries. nih.govacs.orgacs.org Furthermore, incorporating this molecule into nanocarriers or hydrogels can create redox-responsive drug delivery systems. A change in the local redox environment (e.g., in certain disease states) could trigger a change in the material's structure, leading to the release of an encapsulated therapeutic agent. mdpi.com

Table 3: Stimuli-Responsive Properties Conferred by the Aniline Moiety
StimulusMechanism of ResponseResulting Change in MaterialPotential ApplicationReference
pHProtonation/deprotonation of the nitrogen atom in the aniline group.Changes in conductivity, color (electrochromism), and swelling (in hydrogels).pH sensors, smart coatings, pH-responsive drug delivery. nih.govacs.orgnih.gov
Redox PotentialReversible oxidation and reduction of the aniline units (e.g., between leucoemeraldine, emeraldine, and pernigraniline states).Changes in conductivity, color, and magnetic properties.Electrode materials for batteries, redox sensors, electrochromic devices. nih.govacs.org

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of this compound typically involves two key transformations: the formation of the ether linkage and the attachment of the triethoxysilyl group. Applying green chemistry principles to these steps is an active area of research aimed at reducing environmental impact.

The ether bond is commonly formed via the Williamson ether synthesis, which traditionally involves reacting an alkoxide with an alkyl halide. jk-sci.com This reaction often uses polar aprotic solvents and can generate salt byproducts. Greener alternatives focus on using catalytic systems, employing safer solvents like water with the help of phase-transfer catalysts, or using microwave irradiation to reduce reaction times and energy consumption. researchgate.netchegg.com Another approach is the development of catalytic versions that can use weaker alkylating agents, reducing the need for stoichiometric reagents. acs.org

The triethoxysilylpropyl group is typically introduced by reacting the phenolic precursor with (3-chloropropyl)triethoxysilane (B1211364) (a Williamson ether synthesis) or through the hydrosilylation of an allyl-functionalized aniline precursor with triethoxysilane. Hydrosilylation is an addition reaction and thus has a 100% theoretical atom economy, making it a very green method. nii.ac.jp Research in this area focuses on developing efficient and selective catalysts that can operate under mild conditions, and replacing hazardous gaseous silanes with safer liquid alkoxy hydrosilane surrogates. organic-chemistry.orghepvs.chrsc.org

Evaluating the synthesis of this compound through the lens of the 12 Principles of Green Chemistry highlights areas for future improvement, such as maximizing atom economy, using renewable feedstocks, and designing energy-efficient processes. unibo.it

Table 4: Application of Green Chemistry Principles to the Synthesis of this compound
Green Chemistry PrincipleApplication to SynthesisPotential ImprovementReference
2. Atom EconomyHydrosilylation route offers 100% atom economy. The Williamson ether synthesis route has lower atom economy due to salt byproduct formation.Prioritizing the hydrosilylation pathway. nii.ac.jp
5. Safer Solvents & AuxiliariesTraditional synthesis may use volatile organic compounds (VOCs).Using water with phase-transfer catalysts, or solvent-free conditions with microwave assistance. researchgate.netchegg.com
6. Design for Energy EfficiencyConventional heating can be energy-intensive.Employing microwave irradiation to accelerate reactions and reduce energy input. chegg.com
9. CatalysisWilliamson ether synthesis often uses a stoichiometric base.Developing catalytic versions of the ether synthesis; using highly efficient hydrosilylation catalysts. acs.orgrsc.org

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